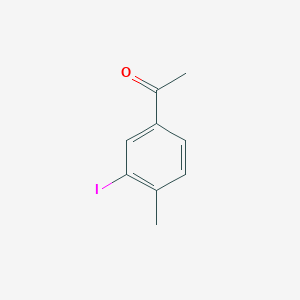

1-(3-Iodo-4-methylphenyl)ethanone

Vue d'ensemble

Description

1-(3-Iodo-4-methylphenyl)ethanone is a chemical compound with the molecular formula C9H9IO. It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound exhibits a wide range of biological activities, making it a valuable tool in scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Iodo-4-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the iodination of 4-methylacetophenone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Iodo-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) under reflux.

Major Products Formed:

Oxidation: 3-Iodo-4-methylbenzoic acid.

Reduction: 1-(3-Iodo-4-methylphenyl)ethanol.

Substitution: 1-(3-Azido-4-methylphenyl)ethanone.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its potential as an anti-mycobacterial agent. A study highlighted the synthesis of various derivatives of 1-(3-Iodo-4-methylphenyl)ethanone and their evaluation against Mycobacterium tuberculosis. The derivatives exhibited significant inhibitory activities, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as therapeutic agents against tuberculosis .

Elicitation in Plant Cell Cultures

Research has demonstrated that this compound can act as an abiotic elicitor to enhance the production of flavonoids and lignans in plant cell cultures, particularly in Silybum marianum (milk thistle). In vitro studies showed that specific concentrations of this compound significantly increased the production of silychristin—a key component of the silymarin complex—by up to 12 times compared to control samples .

Table 1: Elicitation Effects on Flavonoid Production

| Concentration (mol/L) | Elicitation Time (hours) | Flavonoid Yield Increase |

|---|---|---|

| 6 | 2x | |

| 72 | 12x |

Environmental Studies

The compound has also been studied for its effects on photosynthetic organisms. It was found to inhibit the oxygen evolution rate in spinach chloroplasts, which is crucial for understanding its ecological impact and potential applications in agricultural biotechnology .

Case Study 1: Tuberculosis Inhibition

A series of substituted compounds derived from this compound were synthesized and tested for their anti-mycobacterial properties. The most active compounds demonstrated IC50 values indicating strong potential for development into therapeutic agents against tuberculosis, with minimal cytotoxic effects on human cells .

Case Study 2: Flavonoid Production Enhancement

In a controlled study involving callus cultures of Silybum marianum, the application of various concentrations of the compound led to a significant increase in flavonoid production. This enhancement was attributed to the compound's role as an elicitor, promoting secondary metabolite biosynthesis essential for plant defense mechanisms .

Mécanisme D'action

The mechanism of action of 1-(3-Iodo-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparaison Avec Des Composés Similaires

1-(3-Iodo-4-methylphenyl)ethanone can be compared with other similar compounds, such as:

- 1-(4-Iodo-3-methylphenyl)ethanone

- 1-(3-Bromo-4-methylphenyl)ethanone

- 1-(3-Chloro-4-methylphenyl)ethanone

Uniqueness: The presence of the iodine atom at the 3-position and the methyl group at the 4-position in this compound imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

Activité Biologique

1-(3-Iodo-4-methylphenyl)ethanone, also known as this compound or CID 13979170, is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C₉H₉IO

- Molecular Weight : 248.07 g/mol

- IUPAC Name : this compound

- CAS Number : 13979170

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit enzyme inhibition and modulation of metabolic pathways, which may lead to therapeutic effects in various conditions.

Biological Activities

-

Antimicrobial Activity

- Recent studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

- A comparative analysis of its antimicrobial activity revealed that it has a strong effect on strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

-

Elicitation of Flavonoid Production

- In plant cell cultures, particularly Silybum marianum, this compound has been tested as an elicitor for flavonoid production. The compound significantly increased the production of flavonolignans and taxifolin under specific concentrations and exposure times, indicating its role in enhancing secondary metabolite production in plants .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.81 | 15.62 |

| Escherichia coli | 15.62 | 31.25 |

| Bacillus subtilis | 31.25 | >62.5 |

Case Studies

- Study on Antimicrobial Efficacy

- Flavonoid Elicitation Study

Propriétés

IUPAC Name |

1-(3-iodo-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVGXULDMDDIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553699 | |

| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-84-3 | |

| Record name | 1-(3-Iodo-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.